(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride
CAS No.: 1204818-19-8
Cat. No.: VC0050801
Molecular Formula: C10H11ClF3NO2
Molecular Weight: 269.648
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1204818-19-8 |
---|---|
Molecular Formula | C10H11ClF3NO2 |
Molecular Weight | 269.648 |
IUPAC Name | (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid;hydrochloride |
Standard InChI | InChI=1S/C10H10F3NO2.ClH/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16;/h2,4,6H,1,3,14H2,(H,15,16);1H/t6-;/m1./s1 |
Standard InChI Key | FZHZEWNJQKHBTG-FYZOBXCZSA-N |
SMILES | C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N.Cl |
Introduction
Chemical Structure and Classification
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride belongs to the family of amino acid derivatives with a fluorinated aromatic substituent. The compound features a butanoic acid backbone with an amino group at the 3-position in the R-configuration, indicating specific stereochemistry that may be critical for any biological activity. The 2,4,5-trifluorophenyl moiety at the 4-position provides distinctive electronic and steric properties that likely influence the compound's physical characteristics and potential biological interactions .
The presence of three fluorine atoms on the phenyl ring creates a highly electronegative region within the molecule, potentially enhancing binding to positively charged pockets in proteins. The hydrochloride salt formation improves solubility compared to the free base form, which is a common pharmaceutical formulation strategy for amine-containing compounds. This structural arrangement places the compound in the broader category of fluorinated amino acid derivatives, which have gained significant attention in medicinal chemistry for their metabolic stability and unique binding properties.
Nomenclature and Identification
The systematic IUPAC name for this compound, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride, provides specific information about its structure. The "R" designation indicates the absolute configuration at the stereogenic center, which is crucial for understanding its three-dimensional structure and potential biological interactions. The compound can be identified in chemical databases through its specific arrangement of functional groups and stereochemistry, making it distinct from similar amino acid derivatives.
Physical and Chemical Properties
Molecular Characteristics
The physical and chemical properties of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride are largely influenced by its functional groups and stereocenters. As a hydrochloride salt of an amino acid derivative, it likely exhibits enhanced water solubility compared to its free base form. The presence of the carboxylic acid group, amino functionality, and trifluorophenyl moiety creates a compound with multiple potential hydrogen bonding sites and a distinctive electronic distribution .
Solubility Profile
Based on structural analysis, this compound would be expected to demonstrate good solubility in polar solvents, particularly water and lower alcohols, due to its ionic nature as a hydrochloride salt. The trifluorophenyl group contributes hydrophobic characteristics, potentially making the compound soluble in certain organic solvents as well. This dual solubility profile would be advantageous for various experimental procedures in both aqueous and organic media.
Stability Considerations
The fluorine substitution pattern on the phenyl ring likely contributes to enhanced metabolic stability compared to non-fluorinated analogs. Fluorination is a common strategy in medicinal chemistry to block metabolic hotspots and improve half-life in biological systems. The specific 2,4,5-trifluoro pattern may confer particular stability characteristics that would need experimental verification through dedicated stability studies.
Structural Comparison with Related Compounds
To better understand the potential properties and applications of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride, it is valuable to compare it with structurally related compounds mentioned in the search results.
Comparative Analysis with Referenced Compounds
Table 1: Structural Comparison with Related Compounds
This comparison highlights that while several compounds in the literature share certain structural elements with (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride, each possesses unique modifications that would confer distinct chemical and biological properties.
Research Applications and Future Directions
Analytical Methods for Detection and Quantification
Standard analytical techniques applicable to amino acid derivatives would likely be suitable for (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride, including:
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High-performance liquid chromatography (HPLC) with various detection methods
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Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
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Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation
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Chiral chromatography to assess enantiomeric purity
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Infrared spectroscopy for functional group identification
The fluorine atoms provide additional analytical opportunities through 19F-NMR, which offers a sensitive and specific method for detection and purity assessment.
Research Gaps and Opportunities
Identified Knowledge Gaps
Based on the limited information available in the search results, several knowledge gaps exist regarding (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride:
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Comprehensive physicochemical characterization data
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Validated synthetic routes with yield and purity information
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Biological activity profiles against relevant targets
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Metabolism and pharmacokinetic properties
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Crystal structure and detailed conformational analysis
Future Research Opportunities
These knowledge gaps present opportunities for future research, including:
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Development and validation of efficient synthetic routes
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Comprehensive physicochemical characterization
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Screening against relevant receptor systems, particularly those related to compounds mentioned in the search results
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Investigation of structure-activity relationships with systematic modifications
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Exploration of enantiomeric differences through comparative studies with the S-enantiomer
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